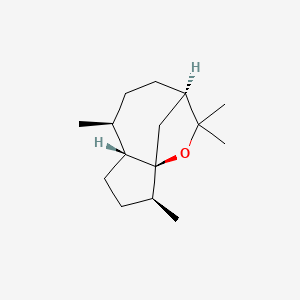
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-on, 1,2-Dihydro-2-(3-(4-(4-Methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, Hydrochlorid ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolone gehört. Pyrazolone sind für ihre vielfältigen pharmakologischen Eigenschaften bekannt, darunter entzündungshemmende, analgetische und antipyretische Wirkungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3H-Pyrazol-3-on, 1,2-Dihydro-2-(3-(4-(4-Methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, Hydrochlorid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Pyrazolonkerns beginnen, gefolgt von der Einführung der Piperazinyl- und Pyridinylgruppen durch nucleophile Substitutionsreaktionen. Der letzte Schritt beinhaltet oft die Bildung des Hydrochloridsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern.
Industrielle Produktionsverfahren
In einer industriellen Umgebung würde die Produktion dieser Verbindung optimierte Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung spezifischer Katalysatoren, kontrollierter Temperaturen und Druckbedingungen umfassen. Der Prozess würde auch Reinigungsschritte wie Umkristallisation oder Chromatographie zur Isolierung des gewünschten Produkts beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3H-Pyrazol-3-on, 1,2-Dihydro-2-(3-(4-(4-Methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen, die an den Pyrazolonkern gebunden sind, modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen Alkyl- oder Arylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
Biologie
In der biologischen Forschung wird die Verbindung auf ihre potenziellen Auswirkungen auf verschiedene biologische Systeme untersucht. Sie kann mit bestimmten Enzymen oder Rezeptoren interagieren, was zu potenziellen therapeutischen Anwendungen führt.
Medizin
In der Medizin werden 3H-Pyrazol-3-on-Derivate auf ihre pharmakologischen Eigenschaften untersucht. Insbesondere diese Verbindung kann Potenzial als entzündungshemmendes oder analgetisches Mittel haben.
Industrie
Im Industriebereich kann die Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 3H-Pyrazol-3-on, 1,2-Dihydro-2-(3-(4-(4-Methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die Entzündungen, Schmerzen oder andere physiologische Prozesse regulieren.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Aminoantipyrin: Bekannt für seine analgetischen und antipyretischen Eigenschaften.
Phenazon: Ein weiteres Pyrazolonderivat mit ähnlichen pharmakologischen Aktivitäten.
Metamizol: Ein bekanntes analgetisches und antipyretisches Mittel.
Einzigartigkeit
Was 3H-Pyrazol-3-on, 1,2-Dihydro-2-(3-(4-(4-Methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, Hydrochlorid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Seine Struktur ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
CAS-Nummer |
104416-82-2 |
|---|---|
Molekularformel |
C25H34ClN5O |
Molekulargewicht |
456.0 g/mol |
IUPAC-Name |
2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-phenyl-5-propylpyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H33N5O.ClH/c1-3-8-23-20-25(31)29(30(23)22-9-5-4-6-10-22)14-7-13-27-15-17-28(18-16-27)24-19-21(2)11-12-26-24;/h4-6,9-12,19-20H,3,7-8,13-18H2,1-2H3;1H |
InChI-Schlüssel |
ZGWRLZQXDPXSKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=NC=CC(=C4)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


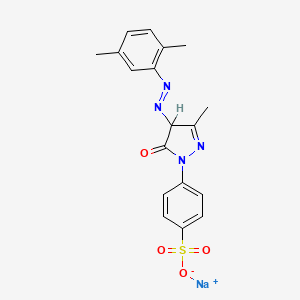
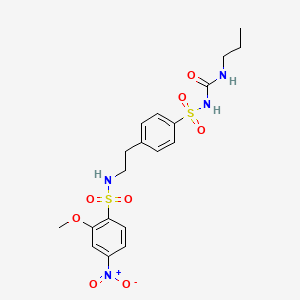
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
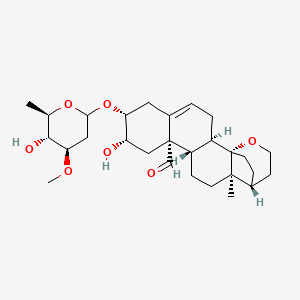
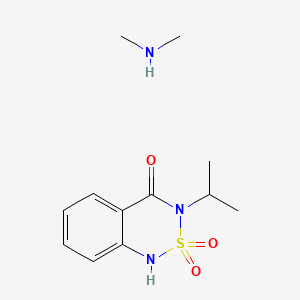

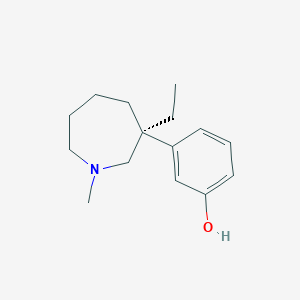
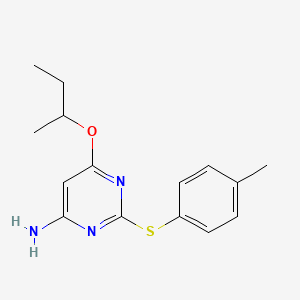
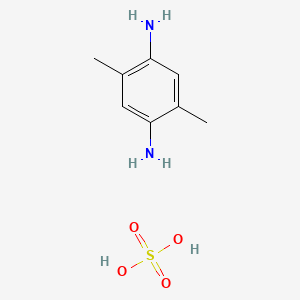
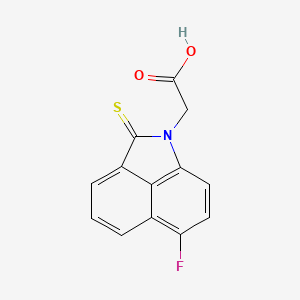
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
